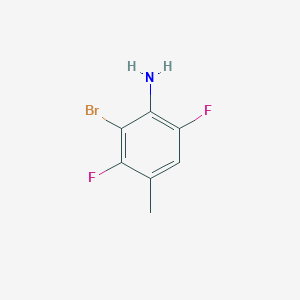

2-Bromo-3,6-difluoro-4-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Continuous, Homogeneous, and Rapid Synthesis

A study highlighted the use of 4-bromo-3-methylanisole, closely related to 2-Bromo-3,6-difluoro-4-methylaniline, in the synthesis of black fluorane dye, an essential component in thermal papers. The research demonstrated a continuous, homogeneous bromination technology in a modular microreaction system, offering superior selectivity and efficiency compared to traditional batch processes (Xie, Wang, Deng, & Luo, 2020).

Palladium(0) Catalyzed Synthesis and Non-Linear Optical Properties

Another study explored the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions, revealing insights into their non-linear optical properties, reactivity, and structural features. This research not only expands on the compound's utility in organic synthesis but also its potential application in materials science (Rizwan et al., 2021).

Synthesis of 3-Substituted Indoles

Research into the palladium-assisted reaction of 2-bromoanilines, including derivatives similar to 2-Bromo-3,6-difluoro-4-methylaniline, has led to efficient methods for producing 3-substituted indoles, compounds of significant interest in pharmaceutical chemistry (Kasahara et al., 1986).

Organic Photovoltaic Devices

A study utilized 4-bromoanisole, akin to 2-Bromo-3,6-difluoro-4-methylaniline, as a processing additive to control the phase separation and purity in semiconducting polymer blends for organic photovoltaic devices. This research underscores the compound's role in enhancing the efficiency and performance of renewable energy technologies (Liu et al., 2012).

Electrocatalytic Reduction of Bromate Ion

Investigating the electrocatalytic reduction of bromate ion using polyaniline-modified electrodes, a study demonstrated an efficient and green technology for removing BrO3− in aqueous solutions. This research is crucial for environmental protection and water treatment applications, showcasing the broader impacts of chemical research on sustainability (Ding et al., 2010).

Mecanismo De Acción

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3,6-difluoro-4-methylaniline . These factors could include the pH and temperature of the body’s internal environment, the presence of other compounds, and the specific characteristics of the compound’s targets.

Propiedades

IUPAC Name |

2-bromo-3,6-difluoro-4-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N/c1-3-2-4(9)7(11)5(8)6(3)10/h2H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGIMUCTUHSVKRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1F)Br)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,6-difluoro-4-methylaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-N-benzyl-1-[2-(2-ethylanilino)-2-oxoethyl]triazole-4-carboxamide](/img/structure/B2740697.png)

![7-Benzyl-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2740699.png)

![Tert-butyl N-(2-formyl-7-oxaspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2740703.png)

![N-{[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2740704.png)

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2740708.png)

![(4-(Dimethylamino)phenyl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2740711.png)

![1-(4-bromophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2740713.png)

![2-[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2740719.png)